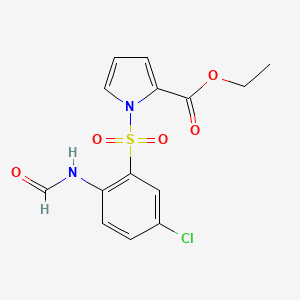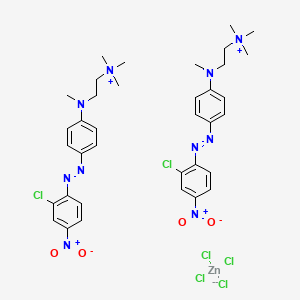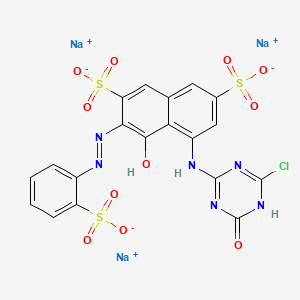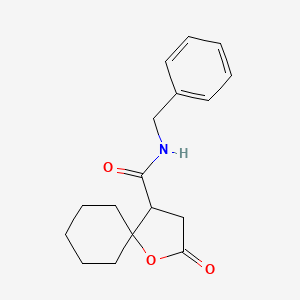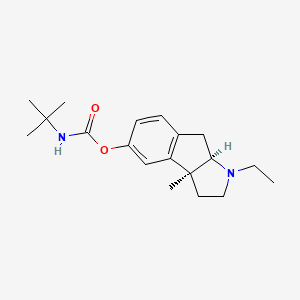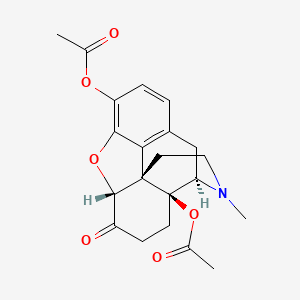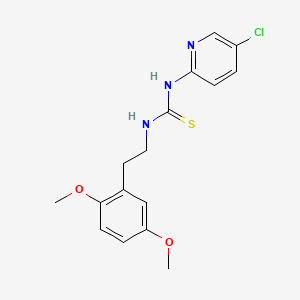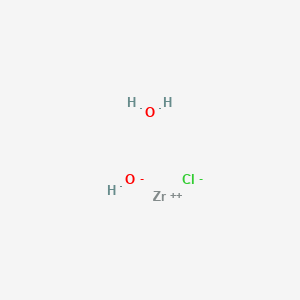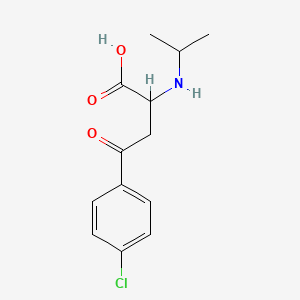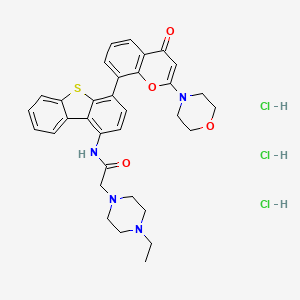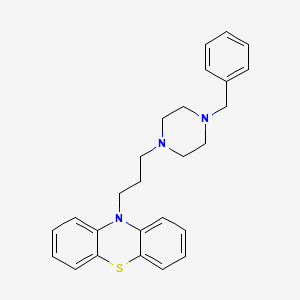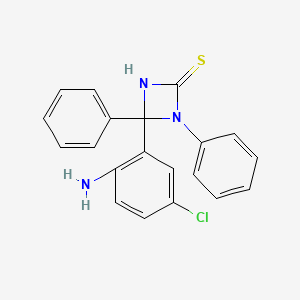
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea is a thiourea derivative with a complex structure that includes an amino group, a chlorine atom, and a phenylmethylene group. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea typically involves the condensation of 2-amino-5-chlorobenzaldehyde with phenylthiourea under specific reaction conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve the use of thioacylation reactions. These methods are efficient and can be scaled up for large-scale production. The use of green chemistry principles, such as aqueous medium reactions and the avoidance of toxic solvents, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimalarial effects.
Industry: Utilized in the production of dyes, elastomers, and photographic films
Mechanism of Action
The mechanism of action of (Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Known for its use in genetic studies and as a reagent in organic synthesis.
1-(2-Furoyl)-3-phenylthiourea: Investigated for its potential anticancer properties.
Phenylthiocarbamide: Used in taste sensitivity studies and as a genetic marker
Properties
CAS No. |
126145-81-1 |
|---|---|
Molecular Formula |
C20H16ClN3S |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
4-(2-amino-5-chlorophenyl)-1,4-diphenyl-1,3-diazetidine-2-thione |
InChI |
InChI=1S/C20H16ClN3S/c21-15-11-12-18(22)17(13-15)20(14-7-3-1-4-8-14)23-19(25)24(20)16-9-5-2-6-10-16/h1-13H,22H2,(H,23,25) |
InChI Key |
DCMLHBMPTMSGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC(=S)N2C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


